molecular formula C20H20N4O B2437213 1-[(1-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}azetidin-3-yl)methyl]-1H-1,2,3-triazole CAS No. 2309590-95-0

1-[(1-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}azetidin-3-yl)methyl]-1H-1,2,3-triazole

Cat. No.: B2437213
CAS No.: 2309590-95-0
M. Wt: 332.407
InChI Key: YWMDSGGNDUQKOY-UHFFFAOYSA-N
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Description

1-[(1-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}azetidin-3-yl)methyl]-1H-1,2,3-triazole is a complex organic compound that features a unique structure combining a triazole ring, an azetidine ring, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}azetidin-3-yl)methyl]-1H-1,2,3-triazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.

    Azetidine Ring Formation: The azetidine ring can be synthesized via a ring-closing reaction involving a suitable precursor.

    Coupling Reactions: The triazole and azetidine rings are then coupled with the methanone group through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(1-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}azetidin-3-yl)methyl]-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the triazole or azetidine rings can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 1-[(1-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}azetidin-3-yl)methyl]-1H-1,2,3-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(1-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}azetidin-3-yl)methyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-[(1-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}azetidin-3-yl)methyl]-1H-1,2,3-triazole apart is its combination of the triazole and azetidine rings with a methanone group

Properties

IUPAC Name

[4-(4-methylphenyl)phenyl]-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-15-2-4-17(5-3-15)18-6-8-19(9-7-18)20(25)23-12-16(13-23)14-24-11-10-21-22-24/h2-11,16H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMDSGGNDUQKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N3CC(C3)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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